Dehydrocorydaline

Catalog No.
S601093
CAS No.
30045-16-0
M.F
C22H24NO4+
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrocorydaline

CAS Number

30045-16-0

Product Name

Dehydrocorydaline

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium

Molecular Formula

C22H24NO4+

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1

InChI Key

RFKQJTRWODZPHF-UHFFFAOYSA-N

Synonyms

dehydrocorydalin, dehydrocorydalin chloride, dehydrocorydaline

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC

Dehydrocorydaline is a naturally occurring alkaloid primarily isolated from the roots of plants in the Corydalis genus, notably Corydalis yanhusuo and Corydalis solida. Its chemical formula is C22H24NO4, and it is recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and potential antidepressant effects. The compound belongs to the protoberberine class of alkaloids, characterized by a specific tetracyclic structure that contributes to its biological activity .

Dehydrocorydalin is a naturally occurring alkaloid found in various plants, most notably in the genus Corydalis []. While research into its potential applications is ongoing, it's important to note that Dehydrocorydalin is not currently approved for any medical use. Here's a breakdown of the current scientific understanding of Dehydrocorydalin:

Potential Anticonvulsant Properties

Some studies suggest Dehydrocorydalin may possess anticonvulsant properties. Research on rodents has shown it to be effective in reducing seizure activity []. However, more research, particularly clinical trials in humans, is needed to confirm these findings and determine its safety and efficacy for treating epilepsy.

Effects on Neurotransmitter Systems

Dehydrocorydalin has been shown to interact with various neurotransmitter systems in the brain, including those involving glutamate, dopamine, and GABA []. These neurotransmitters play a crucial role in learning, memory, movement, and mood regulation. While the exact implications of this interaction are still under investigation, it suggests Dehydrocorydalin may have potential applications in neurological disorders.

Anti-inflammatory Properties

Studies have explored the possibility of Dehydrocorydalin having anti-inflammatory properties []. This research suggests it may be beneficial in managing conditions like arthritis and inflammatory bowel disease. However, further investigation is needed to understand its mechanism of action and potential therapeutic applications.

Typical of alkaloids. It can participate in oxidation and reduction reactions, particularly involving its nitrogen atom. The compound has been shown to interact with organic cation transporters, specifically inhibiting serotonin and dopamine reuptake through organic cation transporter 2 and 3, respectively . This interaction suggests potential pathways for modifying neurotransmitter levels in the brain.

Dehydrocorydaline exhibits significant biological activities:

  • Anti-inflammatory Effects: Studies have demonstrated that dehydrocorydaline reduces proinflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in macrophages. This action is mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
  • Analgesic Properties: In mouse models of inflammatory pain, dehydrocorydaline has shown antinociceptive effects, reducing pain-related behaviors and inflammatory cytokine levels in the spinal cord .
  • Antidepressant-like Effects: Research indicates that dehydrocorydaline may influence monoamine neurotransmitter levels, suggesting a potential role in treating depression by inhibiting specific uptake transporters .

Dehydrocorydaline can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting dehydrocorydaline from Corydalis species using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve modifying related alkaloids or employing multi-step organic synthesis techniques to construct the protoberberine framework.
  • Semi-synthesis: Starting from simpler alkaloids found in Corydalis, chemists can selectively modify functional groups to yield dehydrocorydaline.

Dehydrocorydaline has several applications in medicine and pharmacology:

  • Anti-inflammatory Drugs: Its ability to inhibit inflammatory pathways makes it a candidate for developing new anti-inflammatory medications.
  • Pain Management: Due to its analgesic properties, dehydrocorydaline may be utilized in formulating pain relief therapies.
  • Mental Health Treatment: The compound's potential antidepressant effects warrant further investigation for use in psychiatric disorders.

Interaction studies have highlighted dehydrocorydaline's role in modulating neurotransmitter systems:

  • It inhibits serotonin reuptake via organic cation transporter 2 and dopamine reuptake via organic cation transporter 3, which could enhance mood regulation and pain perception .
  • Additionally, its anti-inflammatory properties suggest interactions with immune system pathways, particularly those involving macrophages and cytokines .

Several compounds share structural or functional similarities with dehydrocorydaline. Here are some notable examples:

Compound NameStructure TypeKey Activities
CorydalineProtoberberineAnti-inflammatory, analgesic
BerberineProtoberberineAntimicrobial, anti-inflammatory
PalmatineProtoberberineAnalgesic, anti-inflammatory
CoptisineProtoberberineAntimicrobial, neuroprotective
ProtopineProtoberberineAnalgesic, sedative

Uniqueness of Dehydrocorydaline: While many of these compounds share similar structural features and biological activities, dehydrocorydaline is distinguished by its potent anti-inflammatory effects specifically targeting macrophage-mediated pathways and its unique profile in modulating neurotransmitter transporters.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

366.17053325 g/mol

Monoisotopic Mass

366.17053325 g/mol

Heavy Atom Count

27

Appearance

Yellow powder

Related CAS

10605-03-5 (chloride)

Wikipedia

Dehydrocorydaline

Dates

Modify: 2023-08-15

Explore Compound Types